1-Isopropyl-2-aminofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2-aminofluorene is an organic compound with the molecular formula C16H17N and a molecular weight of 223.31 g/mol It is a derivative of fluorene, where an isopropyl group and an amino group are attached to the fluorene ring
Preparation Methods
The synthesis of 1-Isopropyl-2-aminofluorene can be achieved through several methods. One common approach involves the reduction of 2-nitrofluorene to 2-aminofluorene, followed by alkylation with isopropyl halides . The reduction step typically uses hydrazine hydrate in the presence of a palladium-on-charcoal catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
1-Isopropyl-2-aminofluorene undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation, converting nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrazine hydrate, palladium-on-charcoal, and various alkyl halides . Major products formed from these reactions include imines, amides, and substituted fluorene derivatives .
Scientific Research Applications
1-Isopropyl-2-aminofluorene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of imines and amides.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 1-Isopropyl-2-aminofluorene exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In photovoltaic applications, it contributes to the formation of conductive polymers, facilitating charge transfer and improving the efficiency of solar cells .
Comparison with Similar Compounds
1-Isopropyl-2-aminofluorene can be compared with other similar compounds, such as:
2-Aminofluorene: Lacks the isopropyl group, making it less bulky and potentially less reactive in certain substitution reactions.
1-Methyl-2-aminofluorene: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
1-Ethyl-2-aminofluorene: Contains an ethyl group, which is intermediate in size between methyl and isopropyl groups, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its reactivity and suitability for certain applications compared to its analogs .
Properties
CAS No. |
389104-57-8 |
---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-propan-2-yl-9H-fluoren-2-amine |
InChI |
InChI=1S/C16H17N/c1-10(2)16-14-9-11-5-3-4-6-12(11)13(14)7-8-15(16)17/h3-8,10H,9,17H2,1-2H3 |
InChI Key |
MAKSBDOQZGIISL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.